carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate
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Overview
Description
The compound “carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate” is a coordination complex that combines carbon monoxide, 2-pyridin-2-ylpyridine, rhenium, and trifluoromethanesulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of rhenium with 2-pyridin-2-ylpyridine and carbon monoxide in the presence of trifluoromethanesulfonate. The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, additional catalysts may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The rhenium center can be oxidized, leading to changes in the coordination environment.
Reduction: Reduction reactions can also occur, potentially altering the oxidation state of rhenium.
Substitution: Ligand substitution reactions can take place, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Reducing Agents: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution Reagents: Various ligands, such as phosphines or amines, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of rhenium(V) complexes, while reduction could yield rhenium(I) complexes.
Scientific Research Applications
This compound has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various chemical reactions, such as hydrogenation and oxidation reactions.
Materials Science: The compound’s unique coordination properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies related to enzyme mimetics and the development of new therapeutic agents.
Industrial Applications:
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of rhenium with carbon monoxide and 2-pyridin-2-ylpyridine. The molecular targets and pathways involved include:
Coordination Chemistry: The rhenium center coordinates with ligands, forming stable complexes.
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in catalytic processes.
Ligand Exchange: Ligand exchange reactions can occur, altering the coordination environment and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Rhenium Carbonyl Complexes: These complexes also contain rhenium and carbon monoxide but may have different ligands.
Pyridine-based Complexes: Complexes containing pyridine ligands, such as 2-pyridin-2-ylpyridine, are similar in structure and reactivity.
Uniqueness
This compound is unique due to the combination of carbon monoxide, 2-pyridin-2-ylpyridine, rhenium, and trifluoromethanesulfonate. This specific combination imparts distinct chemical properties and reactivity, making it valuable for various applications in catalysis, materials science, and biological studies.
Properties
Molecular Formula |
C14H8F3N2O6ReS- |
---|---|
Molecular Weight |
575.49 g/mol |
IUPAC Name |
carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate |
InChI |
InChI=1S/C10H8N2.CHF3O3S.3CO.Re/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)8(5,6)7;3*1-2;/h1-8H;(H,5,6,7);;;;/p-1 |
InChI Key |
KIIDDEJBNRQPDQ-UHFFFAOYSA-M |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)S(=O)(=O)[O-].[Re] |
Origin of Product |
United States |
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